molecular formula C18H17N3O2 B5745438 N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

货号 B5745438
分子量: 307.3 g/mol
InChI 键: PMPJVRMCSOINHJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as L-765,314, is a chemical compound with potential applications in scientific research. It is a selective antagonist of the dopamine D1 receptor and has been studied for its potential use in treating neurological disorders such as Parkinson's disease and schizophrenia. In

作用机制

N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is involved in the regulation of motor function and cognitive processes. By blocking the dopamine D1 receptor, N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can modulate the release of dopamine in the brain, which can improve motor function and cognitive processes.
Biochemical and Physiological Effects:
N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to improve motor function in animal models of Parkinson's disease by blocking the dopamine D1 receptor and modulating the release of dopamine in the brain. It has also been studied for its potential use in treating schizophrenia by modulating the release of dopamine in the brain.

实验室实验的优点和局限性

One advantage of using N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its selectivity for the dopamine D1 receptor, which allows for more precise modulation of dopamine release in the brain. However, one limitation is that it may not be effective in all animal models of Parkinson's disease or schizophrenia, and further research is needed to determine its efficacy in humans.

未来方向

For research on N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide include further studies on its efficacy in treating Parkinson's disease and schizophrenia in humans, as well as studies on its potential use in treating other neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration of N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide for therapeutic use.

合成方法

The synthesis of N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves several steps, starting with the reaction of 4-methylbenzonitrile with ethyl oxalate to form 4-methylphenylglyoxylate. This intermediate is then reacted with hydrazine hydrate to form 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The final step involves the reaction of this intermediate with N-methyl-N-(3-chloropropyl)benzamide to form N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide.

科学研究应用

N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been studied for its potential use in treating neurological disorders such as Parkinson's disease and schizophrenia. It has been found to be a selective antagonist of the dopamine D1 receptor, which is involved in the regulation of motor function and cognitive processes. Studies have shown that N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can improve motor function in animal models of Parkinson's disease and may have potential as a treatment for the disease. It has also been studied for its potential use in treating schizophrenia, as the dopamine D1 receptor is involved in the regulation of dopamine release in the brain.

属性

IUPAC Name

N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-8-10-14(11-9-13)17-19-16(23-20-17)12-21(2)18(22)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPJVRMCSOINHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。